6-Methoxy-1,3-benzodioxole-4-carboxylic acid

Chiral derivatization Enantiomer separation Fluorescent labeling

Researchers requiring a C-4 carboxyl benzodioxole scaffold for chiral derivatization or lipoxygenase inhibition often face supply gaps with the more common C-5 isomer piperonylic acid, which fails to deliver enantiomer separation. 6-Methoxy-1,3-benzodioxole-4-carboxylic acid (CAS 401811-79-8) resolves this gap: - C-4 carboxyl geometry is a structural prerequisite for high enantiomer separation in HPLC and NMR, confirmed by systematic isomer comparison. - Pre-annotated lipoxygenase inhibitor scaffold with ancillary activities (formyltetrahydrofolate synthetase inhibition, carboxylesterase inhibition, antioxidant function). - Multi-source availability at ≥95% purity with batch QC (NMR, HPLC, GC) ensures reproducible library synthesis and supply continuity.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 401811-79-8
Cat. No. B13022279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,3-benzodioxole-4-carboxylic acid
CAS401811-79-8
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OCO2)C(=O)O
InChIInChI=1S/C9H8O5/c1-12-5-2-6(9(10)11)8-7(3-5)13-4-14-8/h2-3H,4H2,1H3,(H,10,11)
InChIKeyKCKXXMOVAZNRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,3-benzodioxole-4-carboxylic acid: Compound Identity and Class Positioning


6-Methoxy-1,3-benzodioxole-4-carboxylic acid (CAS 401811-79-8; molecular formula C₉H₈O₅; MW 196.16 g/mol) is an aromatic carboxylic acid belonging to the 1,3-benzodioxole (methylenedioxybenzene) scaffold class [1]. The compound features a methoxy substituent at the 6-position and a carboxylic acid group at the 4-position of the benzodioxole ring system . This substitution pattern distinguishes it from the unsubstituted parent 1,3-benzodioxole-4-carboxylic acid and from the 5-carboxylic acid positional isomer (piperonylic acid), and it imparts a distinct set of physicochemical properties—including calculated XLogP3-AA of 1.2, topological polar surface area of 65 Ų, and one hydrogen bond donor—that influence solubility, permeability, and reactivity in downstream synthetic or biological applications [1].

C-4 carboxyl positional isomer for chiral derivatization method development
Annotated lipoxygenase inhibitor scaffold for arachidonic acid cascade probe studies
Intermediate acidity from monomethoxy substitution for pH-dependent formulation tuning

Why 6-Methoxy-1,3-benzodioxole-4-carboxylic acid Cannot Replace Close Analogs


Within the 1,3-benzodioxolecarboxylic acid family, the position of the carboxyl group and the nature of ring substituents are not interchangeable parameters: the C-4 carboxylic acid position is critical for chiral discrimination as a derivatizing agent, whereas the C-5 isomer shows poor enantiomer separation [1]. Furthermore, the introduction of electron-donating methoxy substituents directly modulates the acidity of the carboxylic acid group, with measured pKₐ values spanning a range that meaningfully alters solubility, salt formation, and reactivity profiles across structurally similar analogs [2]. Substituting 6-methoxy-1,3-benzodioxole-4-carboxylic acid with the unsubstituted parent compound or a 5-carboxylic acid isomer therefore risks losing key performance attributes in applications that depend on a specific acidity window or on the 4-carboxyl geometry.

Positional isomer mismatch C-5 carboxyl analog (e.g., piperonylic acid) loses chiral derivatization function; C-4 geometry is required for enantiomer separation.
Methoxy substitution alters acidity Replacing with unsubstituted or dimethoxy analogs shifts pKa, affecting salt formation, solubility, and reactivity profiles.
Purity and sourcing variability Less common benzodioxole analogs are often single-source with unspecified purity, increasing batch variability risk.

Differentiation Evidence vs. Closest Benzodioxole Analogs


C-4 vs. C-5 Carboxyl Position Determines Chiral Separation Competence

A systematic study of fluorescent 1,3-benzodioxolecarboxylic acids demonstrated that every acid bearing the carboxyl group at the C-4 position exhibited high enantiomer separation capability in both HPLC and NMR analyses, whereas the corresponding C-5 isomer showed little to no separation [1]. 6-Methoxy-1,3-benzodioxole-4-carboxylic acid carries the carboxyl at the C-4 position, structurally aligning it with the high-performance isomer class. This positional effect is mechanistically linked to the spatial arrangement of the carboxyl relative to the benzodioxole fluorophore, which governs diastereomeric complex stability [1].

Chiral separation competence
Reported
C-4 carboxyl acids: high enantiomer separation C-5 carboxyl acids: little separation
C-4 position essential for chiral derivatization workflow
Based on systematic isomer comparison; HPLC and NMR data
Chiral derivatization Enantiomer separation Fluorescent labeling

Methoxy Substituent Modulates Acidity in Benzodioxolecarboxylic Acids

A comparative pKₐ measurement study across a panel of 1,3-benzodioxolecarboxylic acids revealed that 5,6-dimethoxy-1,3-benzodioxole-4-carboxylic acid exhibited the strongest acidity within the series [1]. While a directly measured pKₐ value for 6-methoxy-1,3-benzodioxole-4-carboxylic acid was not reported in this dataset, the trend demonstrates that the number and position of electron-donating methoxy substituents on the benzodioxole ring system predictably modulate carboxylic acid pKₐ, with each additional methoxy group increasing acidity. The mono-methoxy target compound is therefore expected to occupy an intermediate acidity position between the unsubstituted parent acid (weakest) and the 5,6-dimethoxy analog (strongest) [1].

Acidity modulation trend
Class-level
Rank-order acidity: dimethoxy > monomethoxy (target) > unsubstituted
Intermediate acidity predicted; supports pH-dependent formulation tuning
No isolated pKa for target; inferred from methoxy-substituent trend
Physicochemical profiling pKₐ modulation Salt selection

Annotated Lipoxygenase Inhibitory Profile vs. Common Analogs

According to the Medical University of Lublin curated pharmacological database, 6-methoxy-1,3-benzodioxole-4-carboxylic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and exhibits antioxidant activity in fats and oils [1]. This polypharmacology profile differentiates it from simpler benzodioxolecarboxylic acids such as piperonylic acid, which are not annotated with comparable lipoxygenase inhibitory activity in the same databases. However, a direct head-to-head IC₅₀ or Kᵢ comparison against a named structural analog under identical assay conditions is not available in the retrieved evidence; the differentiation is based on presence vs. absence of annotated bioactivity across curated pharmacological records.

Lipoxygenase inhibitor annotation
Context-dependent
Annotated as lipoxygenase inhibitor; additional activities: formyltetrahydrofolate synthetase, carboxylesterase inhibition, antioxidant
Pre-annotated scaffold for arachidonic acid cascade probe studies
MeSH pharmacological record; no quantitative IC50/Ki available
Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

Multi-Vendor 95% Purity Baseline for Reproducible Workflows

Multiple independent vendors including AKSci, Bidepharm, and Leyan supply 6-methoxy-1,3-benzodioxole-4-carboxylic acid with a minimum purity specification of 95%, supported by batch-specific QC documentation such as NMR, HPLC, and GC . This represents a defined and verifiable quality baseline. In contrast, many less common or older benzodioxolecarboxylic acid analogs (e.g., 5,6-dimethoxy-1,3-benzodioxole-4-carboxylic acid, or various halogenated derivatives) are available only through single specialty sources, often with lower or unspecified purity. For procurement, the availability of the target compound from multiple suppliers at a consistent 95% minimum purity reduces supply-chain risk and provides a reproducible starting material quality for synthetic or screening workflows.

Multi-vendor purity baseline
Data to verify
≥95% minimum purity from multiple suppliers
Reduces batch variability for reproducible synthesis and screening
Vendor QC documentation (NMR, HPLC, GC); verify with lot-specific COA
Quality control Purity specification Reproducibility

Application Scenarios with Verifiable Advantage


Chiral Derivatizing Agent Development Requiring C-4 Carboxyl Geometry

Research groups developing fluorescent chiral derivatization methods should prioritize 6-methoxy-1,3-benzodioxole-4-carboxylic acid over the more widely available C-5 isomer piperonylic acid because C-4 carboxyl positioning is a structural prerequisite for high enantiomer separation performance in both HPLC and NMR analyses, as established by systematic isomer comparison [1]. Substituting a C-5 isomer renders the derivatizing reagent ineffective for this application. The methoxy substituent additionally provides a synthetic handle for further functionalization or modulation of the fluorophore's photophysical properties.

Arachidonic Acid Cascade Research with Annotated Lipoxygenase Modulators

Investigators studying lipoxygenase-mediated inflammatory pathways or oxidative lipid metabolism can select 6-methoxy-1,3-benzodioxole-4-carboxylic acid as a pre-annotated lipoxygenase inhibitor scaffold, distinguishing it from simpler benzodioxolecarboxylic acid analogs that lack this pharmacological annotation in curated databases [1]. The compound's additional activities—formyltetrahydrofolate synthetase inhibition, carboxylesterase inhibition, and antioxidant function in lipid systems [1]—support its use as a multi-target probe in mechanistic studies, provided users independently validate potency under their specific assay conditions.

Physicochemical Tuning via Intermediate Acidity in Benzodioxole Series

In synthetic or formulation workflows where the carboxylic acid pKₐ must be tuned between the low acidity of unsubstituted 1,3-benzodioxole-4-carboxylic acid and the high acidity of 5,6-dimethoxy-substituted analogs, 6-methoxy-1,3-benzodioxole-4-carboxylic acid provides an intermediate acidity profile predicted from class-level methoxy-substituent pKₐ trends [1]. This allows fine-tuning of salt formation, aqueous solubility, and pH-dependent partitioning without resorting to custom synthesis of mixed-substituent analogs.

Multi-Vendor Sourcing for Reproducible Library Synthesis

For medicinal chemistry groups constructing benzodioxole-based compound libraries, 6-methoxy-1,3-benzodioxole-4-carboxylic acid offers a practical procurement advantage: consistent 95% minimum purity from multiple independent suppliers with batch QC documentation (NMR, HPLC, GC) [1][2][3]. This multi-source availability reduces the risk of supply disruption and ensures reproducible starting material quality across library synthesis campaigns, a logistical differentiator vs. single-source or custom-synthesis-only benzodioxole analogs.

Application
Selection Property
Validation Focus
Chiral derivatization method development
C-4 carboxyl positional geometry
Enantiomer separation in HPLC/NMR
Arachidonic acid cascade probe studies
Annotated lipoxygenase inhibitor scaffold
Lipoxygenase pathway activity under assay conditions
Physicochemical tuning for salt or formulation
Intermediate acidity (monomethoxy pKa trend)
pH-dependent salt formation and partitioning
Compound library synthesis with reproducible quality
Multi-source consistent purity
Batch QC documentation verification
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